molecular formula C12H14N4O B1601112 3-(Piperazin-1-yl)quinoxalin-2(1H)-one CAS No. 55686-32-3

3-(Piperazin-1-yl)quinoxalin-2(1H)-one

Cat. No. B1601112
CAS RN: 55686-32-3
M. Wt: 230.27 g/mol
InChI Key: VBHKPSBTQOQTHK-UHFFFAOYSA-N
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Description

“3-(Piperazin-1-yl)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C12H14N4O . It is used in research and not intended for human or veterinary use.


Synthesis Analysis

The synthesis of quinoxaline derivatives, including “3-(Piperazin-1-yl)quinoxalin-2(1H)-one”, has been a subject of research for the past two decades . Various synthetic routes have been developed with a focus on green chemistry and cost-effective methods . A series of 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized using TKI258 as a lead compound .


Molecular Structure Analysis

The molecular structure of “3-(Piperazin-1-yl)quinoxalin-2(1H)-one” consists of a quinoxaline core with a piperazine substitution at the 3-position . The molecular weight of the compound is 230.27 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Piperazin-1-yl)quinoxalin-2(1H)-one” are not fully detailed in the search results. The compound has a molecular weight of 230.27 g/mol . Other properties such as melting point, boiling point, and density are not available .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-(Piperazin-1-yl)quinoxalin-2(1H)-one derivatives have been synthesized through various chemical reactions, including ring expansions and modifications. For instance, a study by Zaleska et al. (2003) demonstrated the preparation of fully saturated piperazin-3-one and quinoxalin-3-one derivatives using reactions of specific acids with aliphatic 1,2-diamines, leading to unusual ring expansions to 1,4-diazines (Zaleska et al., 2003).

Biological Activities and Pharmaceutical Applications

  • Quinoxaline derivatives, including those with 3-(Piperazin-1-yl)quinoxalin-2(1H)-one, have shown promise in various pharmacological applications:
    • As H4 receptor ligands with anti-inflammatory properties: Smits et al. (2008) discovered compounds with potent H4 receptor ligand activities that exhibited significant anti-inflammatory properties in vivo (Smits et al., 2008).
    • In cancer treatment: Quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with piperazine and aniline derivatives as new basic lateral chains, were studied for their hypoxic-cytotoxic agents in cancer therapy. Among these, certain piperazine derivatives displayed potent activities (Ortega et al., 2000).
    • As antimicrobial agents: Novel quinoline derivatives containing 3-piperazin-1-yl-benzo[d]isothiazole were synthesized and evaluated for their antimicrobial activities, showing potential in developing new antimicrobial quinoline derivatives (Marganakop et al., 2022).

Future Directions

Quinoxaline derivatives, including “3-(Piperazin-1-yl)quinoxalin-2(1H)-one”, continue to be a focus of research due to their diverse therapeutic uses . Future research may focus on developing more efficient synthetic routes and exploring the potential medicinal applications of these compounds .

properties

IUPAC Name

3-piperazin-1-yl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12-11(16-7-5-13-6-8-16)14-9-3-1-2-4-10(9)15-12/h1-4,13H,5-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHKPSBTQOQTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506883
Record name 3-(Piperazin-1-yl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-yl)quinoxalin-2(1H)-one

CAS RN

55686-32-3
Record name 3-(Piperazin-1-yl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M El-Zahabi - Al-Azhar Journal of Pharmaceutical Sciences, 2021 - ajps.journals.ekb.eg
Cancer is the second leading cause of death worldwide. This work is an effort to find new effective and safe anticancer agents. In accordance with thalidomide features as …
Number of citations: 5 ajps.journals.ekb.eg
A Gupta, MS Deshmukh, N Jain - The Journal of Organic …, 2017 - ACS Publications
A metal-free cross-dehydrogenative coupling between quinoxalinones (sp 2 C–H) and amines (N–H) in the presence of catalytic iodine is reported. The reaction yields 3-…
Number of citations: 134 pubs.acs.org
AE Abdallah, RR Mabrouk, MR Elnagar… - Drug Design …, 2022 - Taylor & Francis
Background Cancer is still a major world health threat, causing a high rate of mortality. VEGFR-2 inhibitor anticancer agents are of great significance. However, they showed some …
Number of citations: 13 www.tandfonline.com

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